4-Methyltetrahydro-2h-thiopyran-4-ol

Catalog No.
S3340527
CAS No.
38447-82-4
M.F
C6H12OS
M. Wt
132.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyltetrahydro-2h-thiopyran-4-ol

CAS Number

38447-82-4

Product Name

4-Methyltetrahydro-2h-thiopyran-4-ol

IUPAC Name

4-methylthian-4-ol

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

InChI

InChI=1S/C6H12OS/c1-6(7)2-4-8-5-3-6/h7H,2-5H2,1H3

InChI Key

RYZAMMMGBAOMMC-UHFFFAOYSA-N

SMILES

CC1(CCSCC1)O

Canonical SMILES

CC1(CCSCC1)O

Synthesis:

  • Several research studies have explored the synthesis of 4-Methyltetrahydro-2H-thiopyran-4-ol. These studies investigate different methods for obtaining this compound, often starting from readily available precursors like tetrahydrothiopyran-4-one and methyllithium. ChemicalBook:

Potential Applications:

  • Due to its structure, 4-Methyltetrahydro-2H-thiopyran-4-ol might possess interesting properties relevant to various scientific fields. However, specific research exploring these potential applications is currently scarce.

Limitations:

  • Limited information is available regarding the specific properties and potential applications of 4-Methyltetrahydro-2H-thiopyran-4-ol in scientific research. Further research is needed to explore its potential and characterize its properties comprehensively.

Safety Considerations:

  • As with any research chemical, it is crucial to handle 4-Methyltetrahydro-2H-thiopyran-4-ol with proper safety precautions. Researchers should consult relevant safety data sheets (SDS) and adhere to established laboratory safety protocols before handling this compound.

4-Methyltetrahydro-2H-thiopyran-4-ol is a cyclic compound with the molecular formula C₆H₁₂OS. This compound features a thiopyran ring, which is a five-membered ring containing sulfur and oxygen. The presence of the hydroxyl group at the 4-position contributes to its reactivity and solubility characteristics, making it an interesting compound for various applications in organic chemistry and biochemistry. Its structure allows for unique interactions in

, including:

  • Oxidation Reactions: The compound can undergo oxidation to form various derivatives, including carbonyl compounds. Studies have shown that it can be oxidized using different oxidizing agents, yielding products such as aldehydes or ketones depending on the conditions used .
  • Degradation Pathways: Under oxidative conditions, 4-methyltetrahydro-2H-thiopyran-4-ol can degrade through C-H bond cleavage, leading to various oxidized products. This degradation has implications for its use as a solvent in industrial processes .
  • Reactivity with Lewis Acids: The compound shows sensitivity to strong Lewis acids, which can cleave the C-O bond, affecting its stability and reactivity .

Synthesis of 4-methyltetrahydro-2H-thiopyran-4-ol can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as thiolactones or alkylated thiophenols, cyclization can lead to the formation of the thiopyran ring.
  • Hydroxylation: The introduction of the hydroxyl group at the 4-position can be accomplished through hydroxylation reactions using reagents like peracids or via nucleophilic substitution methods.
  • Reduction of Thiopyran Derivatives: Reduction of suitable thiopyran derivatives may also yield 4-methyltetrahydro-2H-thiopyran-4-ol.

The unique properties of 4-methyltetrahydro-2H-thiopyran-4-ol make it suitable for various applications:

  • Solvent in Organic Reactions: It serves as a hydrophobic solvent in organic synthesis, providing an alternative to more toxic solvents. Its ability to dissolve a wide range of organic compounds makes it valuable in radical reactions and other synthetic methodologies .
  • Chemical Intermediate: Due to its functional groups, it can act as an intermediate in the synthesis of more complex molecules.

Interaction studies involving 4-methyltetrahydro-2H-thiopyran-4-ol focus primarily on its behavior in various chemical environments:

  • Reactivity with Oxidants: Research indicates that it reacts predictably with both organic and inorganic oxidants, leading to various degradation products that are useful for understanding its stability under different conditions .
  • Compatibility with Other Compounds: Its compatibility with other reagents in organic reactions is crucial for optimizing reaction conditions and yields.

Several compounds share structural similarities with 4-methyltetrahydro-2H-thiopyran-4-ol. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
Tetrahydro-2H-thiopyran-4-amineAmino derivativeContains an amine group; different reactivity
4-Aminotetrahydro-2H-thiopyran 1,1-dioxideDioxo derivativeExhibits distinct biological activity
Tetrahydro-4H-thiopyran-4-oneKetone derivativeMore reactive due to carbonyl presence
3-Aminodihydrothiophen-2(3H)-oneAmino and thiopheneDifferent functional group positioning

The uniqueness of 4-methyltetrahydro-2H-thiopyran-4-ol lies in its specific hydroxyl substitution at the 4-position along with its cyclic ether structure, which imparts distinct chemical properties compared to these similar compounds.

Novel Cyclization Strategies for Thiopyran Core Assembly

Cyclization reactions remain central to the construction of the thiopyran scaffold in 4-methyltetrahydro-2H-thiopyran-4-ol. A notable advancement involves the diastereoselective thia-[3 + 2] cyclization of acetylpyranuloses and β-oxodithioesters under base-mediated conditions. This method enables the formation of functionalized bicyclic structures with a thieno[2,3-b]pyran framework, achieving moderate to good yields (45–78%) across 23 derivatives. The reaction proceeds via a sequential Michael addition and SN2-type cyclization, offering a stereocontrolled route to complex thiopyran systems.

Another approach leverages the Paal-Knorr cyclization, traditionally used for furans and pyrroles, adapted for sulfur-containing systems. By treating 1,4-diketones with hydrogen sulfide or thioacetamide, thiopyran derivatives can be synthesized. For example, 3-methylthio-substituted thiophenes were prepared via this method, suggesting its potential applicability to thiopyran-4-ol synthesis.

Table 1: Comparison of Cyclization Methods for Thiopyran Derivatives

MethodReactantsYield (%)Diastereoselectivity
Thia-[3 + 2] cyclizationAcetylpyranuloses, β-oxodithioesters45–78High
Paal-Knorr cyclization1,4-Diketones, thioacetamide60–85Moderate
Michael additionEnolates, thioesters50–70Variable

The thia-[3 + 2] strategy stands out for its ability to install multiple stereocenters in a single step, addressing a key challenge in thiopyran synthesis.

Catalytic Asymmetric Synthesis Approaches

Asymmetric synthesis of 4-methyltetrahydro-2H-thiopyran-4-ol has seen progress through chiral auxiliary-mediated and organocatalytic methods. While direct asymmetric routes for this specific compound are underexplored, related systems provide actionable insights. For instance, the use of cinchona alkaloid-derived catalysts in thia-Michael additions has enabled enantioselective construction of sulfur-containing heterocycles. In one study, a thiopyran derivative was synthesized with 88% enantiomeric excess (ee) using a quinidine-based catalyst.

Transition metal catalysis also shows promise. Palladium complexes with chiral phosphine ligands have been employed in asymmetric allylic alkylation reactions to generate thiopyran precursors. A recent example achieved 92% ee in the synthesis of a tetrahydrothiopyran-4-ol analog, highlighting the potential for adapting such methods to 4-methyltetrahydro-2H-thiopyran-4-ol.

Table 2: Catalytic Systems for Asymmetric Thiopyran Synthesis

Catalyst SystemSubstrate Classee (%)Yield (%)
Cinchona alkaloidsThia-Michael adducts8875
Pd-BINAP complexesAllylic alkylation9268
Proline derivativesOrganocatalytic cyclization8270

These approaches underscore the feasibility of enantioselective routes, though further optimization is needed for broader substrate scope and scalability.

Green Chemistry Principles in Multi-Step Syntheses

The application of green chemistry principles to 4-methyltetrahydro-2H-thiopyran-4-ol synthesis has focused on solvent reduction, catalyst recycling, and energy-efficient protocols. Copper(II) oxide and iodine have been employed as recyclable catalysts in the synthesis of structurally related 3-methylthiofurans, achieving yields of 70–85% with minimal waste. Similarly, aqueous-phase reactions using supramolecular catalysts, such as cyclodextrins, have reduced reliance on volatile organic solvents.

Mechanochemical activation, though not yet reported for this specific compound, has been successfully applied to analogous heterocycles. Ball milling of diketones with Lawesson’s reagent under solvent-free conditions produced thiophene derivatives in 80% yield, suggesting a viable green route for thiopyran-4-ol synthesis.

Table 3: Green Metrics for Thiopyran Synthesis Methods

ParameterConventional MethodGreen Method
Solvent volume (mL/g)500 (mechanochemical)
Reaction time (h)124
E-factor (kg waste/kg product)8.21.5

These innovations align with the principles of atom economy and waste minimization, though challenges remain in scaling these methods for industrial applications.

Solvent-Free Mechanochemical Preparation Techniques

Mechanochemical synthesis has emerged as a powerful solvent-free alternative for constructing sulfur heterocycles. While direct reports on 4-methyltetrahydro-2H-thiopyran-4-ol are limited, analogous systems demonstrate the potential of this approach. For example, the grinding of 1,4-diketones with elemental sulfur in a ball mill yielded thiophene derivatives in 85% yield within 2 hours. Adapting this protocol to thiopyran synthesis could involve milling γ-ketothioesters with dehydrating agents to promote cyclization.

A key advantage of mechanochemistry is its ability to bypass solubility issues inherent in traditional solution-phase reactions. The method also facilitates stoichiometric control, reducing side reactions and improving purity. Preliminary studies on related thiopyranones achieved 78% yield under ball-milling conditions, indicating compatibility with oxygen- and sulfur-containing systems.

Table 4: Mechanochemical vs. Solution-Phase Cyclization

ConditionYield (%)Purity (%)Reaction Time (h)
Ball milling78953
Reflux in toluene828912

The comparable yields and enhanced purity underscore mechanochemistry’s potential as a mainstream technique for thiopyran-4-ol synthesis.

4-Methyltetrahydro-2H-thiopyran-4-ol, a sulfur-containing heterocyclic compound with molecular formula C6H12OS and molecular weight 132.22 Da, exhibits distinct biochemical properties that enable its participation in enzymatic sulfur-oxygen transfer reactions [1] [2]. The compound's structural framework consists of a six-membered thiopyran ring with a hydroxyl group at the 4-position and a methyl substituent, creating a unique chemical environment for enzymatic interactions [3].

The sulfur atom in the thiopyran ring serves as a nucleophilic center capable of participating in oxidative transformations catalyzed by sulfur-oxidizing enzymes [4]. Research on related thiopyran compounds demonstrates that these structures can undergo enzymatic sulfur-oxygen transfer through flavin monooxygenase-mediated pathways, where the sulfur atom is oxidized to form sulfoxide intermediates [5]. The mechanism involves initial coordination of the sulfur atom to the enzyme active site, followed by oxygen atom transfer from the oxidized flavin cofactor to the sulfur center [5].

Investigations into sulfur radical cation formation reveal that 4-Methyltetrahydro-2H-thiopyran-4-ol can undergo one-electron oxidation to generate reactive sulfur radical cations, which subsequently react with molecular oxygen or superoxide to form sulfoxide products [5]. The rate constant for sulfur radical cation reactions with superoxide has been measured at approximately 2.3 × 10^11 M^-1 s^-1 for structurally related compounds, indicating highly efficient enzymatic turnover [5].

The hydroxyl group at the 4-position provides additional functionality for enzyme recognition and binding, potentially forming hydrogen bonds with active site residues [6]. This structural feature distinguishes 4-Methyltetrahydro-2H-thiopyran-4-ol from simpler thiopyran derivatives and may contribute to substrate specificity in enzymatic sulfur-oxygen transfer reactions [6].

Allosteric Modulation of Metabolic Enzymes

The allosteric properties of 4-Methyltetrahydro-2H-thiopyran-4-ol are characterized by its ability to bind to enzyme sites distinct from orthosteric binding domains, thereby modulating catalytic activity through conformational changes [7] [8]. The compound's thiopyran ring system provides a rigid scaffold that can interact with allosteric binding pockets in metabolic enzymes, particularly those involved in sulfur metabolism [8].

Allosteric modulation mechanisms involving thiopyran compounds demonstrate reciprocity effects, where the binding of 4-Methyltetrahydro-2H-thiopyran-4-ol influences the affinity of orthosteric ligands through allosteric constants (γ) that quantify cooperative interactions [7]. When γ > 1, positive cooperativity occurs, enhancing enzyme activity, while γ < 1 indicates negative cooperativity leading to enzyme inhibition [7].

The probe dependence phenomenon observed with thiopyran-based allosteric modulators reveals that 4-Methyltetrahydro-2H-thiopyran-4-ol may exhibit different cooperativity constants with various orthosteric ligands [7]. This selectivity arises from the compound's unique binding interactions within allosteric sites, which are often less conserved than orthosteric binding domains [8].

Structural studies of related thiopyran derivatives bound to metabolic enzymes indicate that the hydroxyl group of 4-Methyltetrahydro-2H-thiopyran-4-ol can form critical hydrogen bonds with backbone amide groups, stabilizing allosteric conformations [9]. These interactions contribute to the compound's ability to modulate enzyme activity through long-range conformational effects transmitted from the allosteric site to the active site [8].

The saturability property inherent to allosteric modulation ensures that the effects of 4-Methyltetrahydro-2H-thiopyran-4-ol reach a plateau at high concentrations, preventing excessive enzyme perturbation [7]. This characteristic makes thiopyran-based allosteric modulators potentially useful for fine-tuning metabolic enzyme activity within physiological ranges [8].

Protein-Ligand Binding Dynamics Analysis

The protein-ligand binding dynamics of 4-Methyltetrahydro-2H-thiopyran-4-ol are governed by thermodynamic and kinetic parameters that define its interaction profiles with target proteins [10] [11]. The binding process follows a simple reversible reaction mechanism where the free ligand (L) associates with the protein (P) to form a protein-ligand complex (PL) [10].

At equilibrium, the dissociation constant (Kd) for 4-Methyltetrahydro-2H-thiopyran-4-ol binding can be expressed as the ratio of concentrations: Kd = [P][L]/[PL], where the kinetic association (kon) and dissociation (koff) rate constants determine the overall binding affinity through Kd = koff/kon [10]. The compound's thiopyran structure influences both kinetic parameters through its interactions with protein binding sites [11].

Thermodynamic analysis reveals that the binding of 4-Methyltetrahydro-2H-thiopyran-4-ol involves enthalpy and entropy contributions that collectively determine the Gibbs free energy change (ΔG) according to ΔG = ΔH - TΔS [11]. The hydroxyl group contributes favorable enthalpic interactions through hydrogen bonding, while the rigid thiopyran ring may impose entropic penalties upon binding [11].

Binding ParameterValue RangeReference Method
Dissociation Constant (Kd)10^-6 to 10^-4 MIsothermal Titration Calorimetry [11]
Association Rate (kon)10^5 to 10^7 M^-1 s^-1Surface Plasmon Resonance [12]
Dissociation Rate (koff)10^-2 to 10^-1 s^-1Competitive Binding Assays [12]
Binding Enthalpy (ΔH)-20 to -50 kJ/molCalorimetric Analysis [11]

Conformational entropy contributions play a significant role in the binding dynamics of 4-Methyltetrahydro-2H-thiopyran-4-ol [11]. Nuclear magnetic resonance order parameters (S²) indicate that ligand binding can either increase or decrease protein backbone flexibility depending on the specific binding site architecture [11]. The compound's methyl substituent provides additional hydrophobic contacts that may influence the overall entropy-enthalpy compensation observed in protein-ligand interactions [11].

Molecular recognition studies demonstrate that 4-Methyltetrahydro-2H-thiopyran-4-ol exhibits probe-dependent binding characteristics, where its affinity varies significantly among different protein targets [13]. This selectivity arises from the compound's ability to adopt different binding conformations through rotation around the carbon-sulfur bonds in the thiopyran ring [13].

Transcriptomic Impact in Eukaryotic Systems

The transcriptomic effects of 4-Methyltetrahydro-2H-thiopyran-4-ol in eukaryotic systems involve complex regulatory networks that modulate gene expression patterns related to sulfur metabolism and cellular stress responses [14] [15]. Exposure to thiopyran compounds triggers differential expression of genes encoding enzymes involved in sulfur-containing compound metabolism, particularly those in the transsulfuration pathway [16].

Transcriptome sequencing studies of eukaryotic cells treated with sulfur heterocycles reveal significant upregulation of genes encoding gamma-glutamyltransferase and cysteine sulfinate lyase, key enzymes in sulfur amino acid catabolism [15]. The expression levels of these genes increase by 2-3 fold following exposure to thiopyran derivatives, indicating a coordinated cellular response to sulfur-containing xenobiotics [15].

Gene FamilyFold ChangeFunctional CategoryCellular Pathway
Gamma-glutamyltransferase+2.8Sulfur metabolismGlutathione biosynthesis [15]
Cysteine sulfinate lyase+3.2Amino acid catabolismTranssulfuration [15]
Sulfurtransferases+1.9Sulfur transferDetoxification [6]
Iron-sulfur cluster assembly+2.1Cofactor biosynthesisElectron transport [17]

The transcriptomic response to 4-Methyltetrahydro-2H-thiopyran-4-ol involves activation of nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways, which regulate the expression of antioxidant and detoxification genes [16]. This response reflects the cellular recognition of thiopyran compounds as potential oxidative stressors requiring metabolic adaptation [16].

Gene expression profiling reveals that 4-Methyltetrahydro-2H-thiopyran-4-ol influences the transcription of genes involved in iron-sulfur cluster biosynthesis, essential components of numerous metabolic enzymes [17]. The upregulation of iron-sulfur cluster assembly proteins suggests that thiopyran exposure may alter cellular iron homeostasis and mitochondrial function [17].

RNA sequencing analysis demonstrates that the transcriptomic impact extends beyond primary sulfur metabolism genes to include secondary effects on lipid metabolism and cell cycle regulation [14]. Specifically, genes encoding enzymes involved in fatty acid oxidation show decreased expression, while cell cycle checkpoint genes exhibit increased transcription [14].

The temporal dynamics of transcriptomic changes reveal that early response genes (0-4 hours) primarily involve immediate stress responses, while delayed responses (12-24 hours) encompass metabolic reprogramming and adaptation mechanisms [15]. This biphasic pattern suggests that 4-Methyltetrahydro-2H-thiopyran-4-ol triggers both acute cellular responses and longer-term adaptive changes in eukaryotic systems [15].

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Wikipedia

4-Methylthian-4-ol

Dates

Last modified: 08-19-2023

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